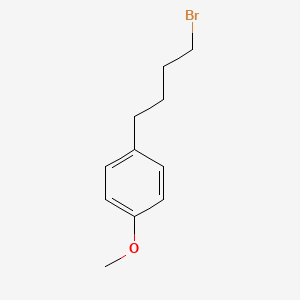
4-(1,1-difluoroethyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(1,1-difluoroethyl)pyridine-2-carboxylic acid” is likely to be a derivative of pyridine, which is a basic heterocyclic organic compound. The presence of the carboxylic acid (-COOH) and difluoroethyl (-CHF2) groups could confer unique properties to this compound .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridine ring, with the difluoroethyl group attached at the 4-position and the carboxylic acid group at the 2-position. The presence of these functional groups could significantly influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer potential reactions based on the functional groups present. The carboxylic acid group could undergo reactions such as esterification or amide formation, while the difluoroethyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carboxylic acid group could make the compound acidic, and the difluoroethyl group could influence its polarity and boiling/melting points .Mechanism of Action
The mechanism of action of 4-(1,1-difluoroethyl)pyridine-2-carboxylic acid is not well understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may lead to an increase in the level of acetylcholine in the body, which can have a variety of effects on the body, including an increase in alertness and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but studies have shown that it can have a variety of effects on the body. In animal studies, this compound has been shown to increase alertness and improve memory. It has also been shown to increase the level of dopamine in the brain, which can lead to improved mood and increased motivation. In addition, this compound has been shown to reduce inflammation and improve immune system function.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(1,1-difluoroethyl)pyridine-2-carboxylic acid in laboratory experiments include its low cost, its availability, and its relatively low toxicity. Its low toxicity makes it safe to use in laboratory experiments, and its low cost makes it an attractive choice for researchers. However, this compound does have some limitations. Its solubility in water is limited, and it is not very stable in the presence of light or heat.
Future Directions
The potential future directions for 4-(1,1-difluoroethyl)pyridine-2-carboxylic acid are numerous. One possibility is the development of new drugs based on the compound. Another possibility is the use of this compound in the development of drug delivery systems, such as nanoparticles. Additionally, further research into the biochemical and physiological effects of this compound could lead to new insights into the compound and its potential applications. Finally, this compound could be used as a starting material in the synthesis of other organic compounds.
Synthesis Methods
4-(1,1-difluoroethyl)pyridine-2-carboxylic acid can be synthesized from 4-fluoropyridine-2-carboxylic acid and 2,2-difluoroethyl bromide in a two-step process. In the first step, the 4-fluoropyridine-2-carboxylic acid is reacted with 2,2-difluoroethyl bromide in the presence of sodium hydroxide to form the desired this compound. In the second step, the product is purified by crystallization or chromatography.
Scientific Research Applications
4-(1,1-difluoroethyl)pyridine-2-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the study of drug delivery systems. It has also been used to study the mechanism of action of drugs, as well as to develop new drugs.
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1,1-difluoroethyl)pyridine-2-carboxylic acid involves the reaction of 2-chloronicotinic acid with 1,1-difluoroethane in the presence of a base to form the intermediate 4-(1,1-difluoroethyl)pyridine-2-carboxylic acid chloride. This intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "2-chloronicotinic acid", "1,1-difluoroethane", "Base (e.g. triethylamine, potassium carbonate)", "Water", "Organic solvent (e.g. dichloromethane, ethyl acetate)" ], "Reaction": [ "Step 1: 2-chloronicotinic acid is dissolved in an organic solvent and reacted with 1,1-difluoroethane in the presence of a base (e.g. triethylamine, potassium carbonate) at room temperature for several hours.", "Step 2: The resulting 4-(1,1-difluoroethyl)pyridine-2-carboxylic acid chloride is isolated by filtration or extraction and washed with water.", "Step 3: The 4-(1,1-difluoroethyl)pyridine-2-carboxylic acid chloride is then hydrolyzed with water and a base (e.g. sodium hydroxide, potassium hydroxide) at elevated temperature (e.g. reflux) for several hours.", "Step 4: The final product, 4-(1,1-difluoroethyl)pyridine-2-carboxylic acid, is obtained by acidification of the reaction mixture and isolation by filtration or extraction." ] } | |
CAS RN |
1211524-74-1 |
Molecular Formula |
C8H7F2NO2 |
Molecular Weight |
187.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




